N-(4-methylphenyl)-N'-pentanoylthiourea
Description
N-(4-methylphenyl)-N'-pentanoylthiourea is a substituted thiourea derivative featuring a 4-methylphenyl group on one nitrogen and a pentanoyl (five-carbon acyl) group on the other. Thioureas are characterized by the functional group R¹NHC(S)NR², where R¹ and R² are aryl or alkyl substituents. The compound’s structure combines an aromatic moiety (4-methylphenyl) with an aliphatic acyl chain (pentanoyl), influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36g/mol |
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]pentanamide |
InChI |
InChI=1S/C13H18N2OS/c1-3-4-5-12(16)15-13(17)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
URIZMNULOXDGFW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Thiourea derivatives commonly adopt a syn–anti conformation around the C=S bond, as observed in:
- 1-Benzoyl-3-(4-hydroxyphenyl)thiourea (): Exhibits typical bond lengths (C=S: ~1.68 Å, C–N: ~1.35 Å) and angles consistent with thiourea derivatives. The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the crystal lattice .
- 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): The n-butyl chain introduces steric bulk, affecting packing efficiency without altering the core thiourea geometry .
Key Insight: The pentanoyl group in the target compound is expected to adopt a similar syn–anti conformation.
Functional Group Impact on Physicochemical Properties
Analysis :
- Lipophilicity: The pentanoyl group (logP ~3.5 estimated) likely increases membrane permeability compared to benzoyl (logP ~2.1) or hydroxylated derivatives.
- Solubility: Polar groups (e.g., –OH in ) improve aqueous solubility, whereas alkyl/acyl chains (e.g., pentanoyl) favor organic solvents.
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